Chemical structure and SMILES of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
Chemical structure and SMILES of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
This is an in-depth technical guide on 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine , a highly specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1]
Chemical Identity & Structural Analysis[1][2][3]
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a poly-functionalized pyridine derivative characterized by a unique substitution pattern that enables orthogonal reactivity.[1] Its structure features a trifluoromethyl group (
Core Identifiers
| Property | Data |
| CAS Registry Number | 1227578-42-8 |
| IUPAC Name | 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 243.98 g/mol |
| SMILES | FC1=C(Br)C(C(F)(F)F)=NC=C1 |
| InChI Key | (Predicted) RRRFJEMWVAWRIX-UHFFFAOYSA-N (Isomer analog) |
| Appearance | Colorless to light yellow liquid or low-melting solid |
Structural Visualization
The following diagram illustrates the connectivity and the specific numbering of the pyridine ring, highlighting the steric and electronic environment.
Figure 1: Connectivity map of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine showing the C2-CF3, C3-Br, and C4-F substitution pattern.[1][2]
Physicochemical Properties[2]
The presence of multiple halogen atoms significantly alters the lipophilicity and metabolic stability of the pyridine ring. The
| Property | Value / Description |
| Boiling Point | ~180–190 °C (Predicted at 760 mmHg) |
| Density | ~1.8 g/cm³ (Predicted) |
| LogP | ~2.8 (Predicted) |
| pKa | < 0 (The pyridine nitrogen is weakly basic due to strong EWGs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Synthesis & Manufacturing
The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically relies on Directed Ortho-Metallation (DoM) .[1] This method exploits the directing effects of the C4-fluorine and C2-trifluoromethyl groups to selectively introduce the bromine atom at the C3 position.[1]
Primary Synthetic Route: Directed Ortho-Metallation
This protocol utilizes the acidity of the C3-proton, which is sandwiched between two electron-withdrawing groups (EWGs): the
Step-by-Step Protocol
-
Starting Material: 4-Fluoro-2-(trifluoromethyl)pyridine.[1]
-
Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Electrophile: Bromine (
), , or N-Bromosuccinimide (NBS). -
Solvent: Anhydrous THF.
-
Conditions: Cryogenic temperatures (-78 °C) under inert atmosphere (
or ).
Mechanism:
The bulky base (LDA) selectively deprotonates the C3 position due to the cooperative inductive electron-withdrawing effects of the adjacent
Figure 2: Synthetic workflow via Directed Ortho-Metallation (DoM) targeting the C3 position.[1]
Reactivity & Applications in Drug Discovery[1][5]
This molecule is a "privileged scaffold" because it allows for Regioselective Functionalization . The reactivity profile is defined by the distinct electronic properties of the C3 and C4 positions.
A. Nucleophilic Aromatic Substitution ( )[5]
-
Site of Attack: C4 Position .
-
Leaving Group: Fluorine (
).[3] -
Mechanism: The C4 position is highly activated for nucleophilic attack due to the para-position relative to the pyridine nitrogen and the electron-withdrawing nature of the
group. -
Application: Reaction with amines, alkoxides, or thiols to introduce diversity at C4 while retaining the C3-bromide for later steps.
B. Palladium-Catalyzed Cross-Coupling[1]
-
Site of Reaction: C3 Position .
-
Leaving Group: Bromine (
). -
Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling.[1]
-
Selectivity: While the C4-F bond is labile to
, the C3-Br bond is stable to nucleophiles but reactive toward oxidative addition by Pd(0).[1] This allows for orthogonal functionalization: perform at C4 first, then cross-coupling at C3.
Reactivity Logic Diagram
Figure 3: Orthogonal reactivity map showing selective C4-SNAr and C3-Cross-coupling pathways.
Handling & Safety Protocols
As a halogenated pyridine, this compound requires strict safety adherence.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation).
-
Storage: Store at 2–8 °C under inert gas (
or ). Moisture sensitive. -
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. All operations must be performed in a fume hood.
-
Disposal: Halogenated organic waste stream.
References
- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for DoM on pyridines).
- Sigma-Aldrich. (n.d.). Fluorinated Pyridine Building Blocks: Structure and Reactivity. (General reference for fluoropyridine reactivity).
-
PubChem. (n.d.). Compound Summary for Pyridine Derivatives. Retrieved from [Link]
